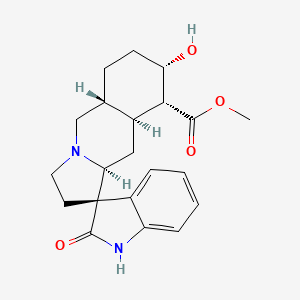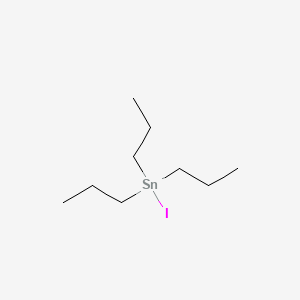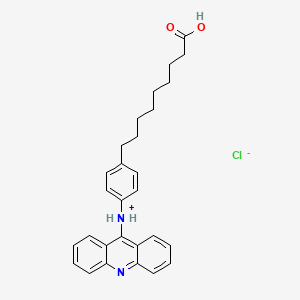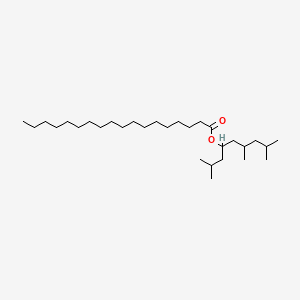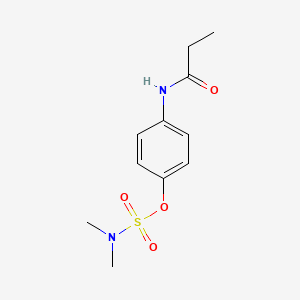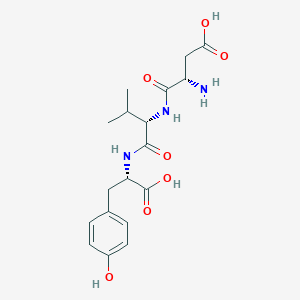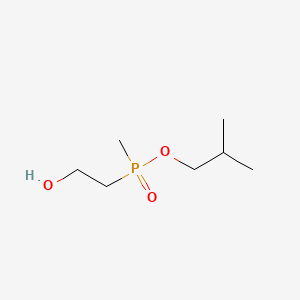![molecular formula C19H28BrNO B13765091 N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide CAS No. 6276-85-3](/img/structure/B13765091.png)
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is a quaternary ammonium compound with a molecular formula of C19H28BrNO. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide typically involves the reaction of N,N,N-triethylamine with 2-[(naphthalen-1-yl)methoxy]ethan-1-ol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It may also inhibit specific enzymes, affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Triethyl-2-[(naphthalen-2-yl)methoxy]ethan-1-aminium bromide
- N,N,N-Triethyl-2-[(phenyl)methoxy]ethan-1-aminium bromide
Uniqueness
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
6276-85-3 |
|---|---|
Molecular Formula |
C19H28BrNO |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
triethyl-[2-(naphthalen-1-ylmethoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C19H28NO.BrH/c1-4-20(5-2,6-3)14-15-21-16-18-12-9-11-17-10-7-8-13-19(17)18;/h7-13H,4-6,14-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KRSFCWYZTPFFKG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOCC1=CC=CC2=CC=CC=C21.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



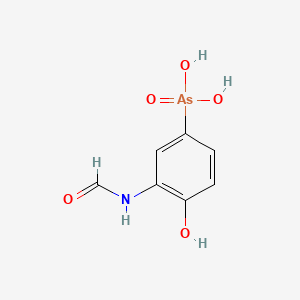

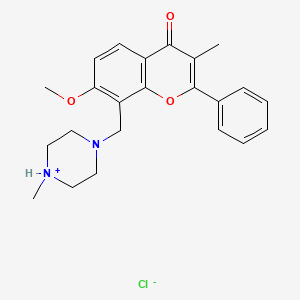
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
